molecular formula C7H3BrN2O2 B1267389 5-Bromo-2-nitrobenzonitrile CAS No. 89642-50-2

5-Bromo-2-nitrobenzonitrile

Cat. No. B1267389
CAS RN: 89642-50-2
M. Wt: 227.01 g/mol
InChI Key: LCNNOEPOXHHUQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar bromo-nitrobenzonitrile derivatives involves multi-step procedures, often starting from simple aromatic compounds and proceeding through bromination, cyanidation, and alkylation steps. For example, Meng Fan-hao (2012) described the synthesis of 5-Bromo-2-isobutoxybenzonitrile, using salicylaldehyde as the starting material and achieving an overall yield of 47.7% through a three-step procedure (Meng Fan-hao, 2012). These methodologies can provide insight into the synthesis of 5-Bromo-2-nitrobenzonitrile by highlighting the importance of choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Computational and spectroscopic studies have been used to analyze the molecular structure of bromo-nitrobenzonitrile derivatives. Density Functional Theory (DFT) calculations, including the use of basis sets like 6-311++G(d,p), are common for determining the molecular geometry, electronic structure, and vibrational frequencies of these compounds. Kumar and Raman (2017) utilized DFT to study the molecular structure and Second Harmonic Generation (SHG) applications of 5-Bromo-2-methoxybenzonitrile, revealing insights into bond lengths, bond angles, and dihedral angles (A. Kumar, R. Raman, 2017).

Chemical Reactions and Properties

Bromo-nitrobenzonitriles participate in a variety of chemical reactions, including halodeboronation, where aryl boronic acids are transformed into aryl bromides and chlorides under specific conditions. Ronald H. Szumigala et al. (2004) demonstrated the scalability of synthesizing 2-bromo-3-fluorobenzonitrile via bromodeboronation, showcasing the versatility of bromo-nitrobenzonitrile derivatives in chemical synthesis (Ronald H. Szumigala et al., 2004).

Physical Properties Analysis

The physical properties of bromo-nitrobenzonitrile derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various scientific fields. Studies often employ spectroscopic methods like FT-IR and FT-Raman to analyze these properties, along with computational methods to predict and understand the molecular behaviors of these compounds.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic characteristics, are fundamental aspects of bromo-nitrobenzonitrile derivatives. The analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and donor-acceptor interactions provide insights into the electron density distribution and reactive sites of these molecules. K. Arulaabaranam et al. (2021) conducted such an analysis on 5-bromo-3-nitropyridine-2-carbonitrile, offering a comparative perspective on the chemical properties of 5-Bromo-2-nitrobenzonitrile (K. Arulaabaranam et al., 2021).

Scientific Research Applications

  • Green Synthesis of Benzonitrile
    • Scientific Field: Green Chemistry
    • Application Summary: 5-Bromo-2-nitrobenzonitrile is used in the green synthesis of benzonitrile . This process is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
    • Methods of Application: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most interesting and advantageous approaches . In this study, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .
    • Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Safety And Hazards

5-Bromo-2-nitrobenzonitrile is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNOEPOXHHUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312876
Record name 5-bromo-2-nitrobenzonitrile
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrobenzonitrile

CAS RN

89642-50-2
Record name 5-Bromo-2-nitrobenzonitrile
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Record name 5-Bromo-2-nitrobenzonitrile
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Record name 89642-50-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AL Borror - 1962 - search.proquest.com
… A key step in his synthesis of both com pounds was the nitration of 3-bromobenaonitrile with potassium nitrate in sulfurio acid, reported to give only 5-bromo-2-nitrobenzonitrile (X III). …
Number of citations: 0 search.proquest.com
I In, SY Kim - Polymer, 2006 - Elsevier
… In the case of the cyano-activating monomer, 5-bromo-2-nitrobenzonitrile (2) was synthesized from 2-aminobenzonitrile through selective bromination and subsequent oxidation of the …
Number of citations: 6 www.sciencedirect.com
EC TAYLOR, AL BORROR - The Journal of Organic Chemistry, 1961 - ACS Publications
… 5-Bromo-2-nitrobenzonitrile. To a cooled solution of20.9 g. of 5-bromo-2-nitrobenzamide in … of 5-bromo-2-nitrobenzonitrile, care being taken so that the temperature did not exceed 35. …
Number of citations: 44 pubs.acs.org
HB Abed, J Schoene, M Christmann… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A convenient and efficient strategy has been devised to access 3-amino-2H-indazole derivatives in two steps from readily available starting materials. The conversion of 2-…
Number of citations: 17 pubs.rsc.org

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